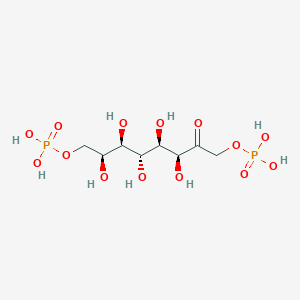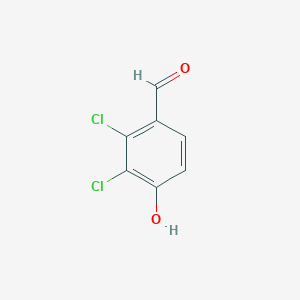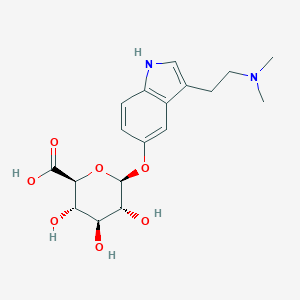
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid, commonly known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a small molecule that is highly water-soluble and can easily penetrate cell membranes. Its unique properties make it an excellent tool for studying protein aggregation and amyloid formation.
Mecanismo De Acción
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binds to amyloid fibrils and undergoes a conformational change, resulting in an increase in fluorescence intensity. The exact mechanism of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binding to amyloid fibrils is not fully understood, but it is believed to involve hydrophobic interactions between 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid and the amyloid fibrils.
Efectos Bioquímicos Y Fisiológicos
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is commonly used in vitro and in vivo experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is its high sensitivity and specificity for detecting amyloid fibrils. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is also highly water-soluble, which makes it easy to use in experiments. However, 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential interference with other fluorescent dyes.
Direcciones Futuras
For 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid research could include developing new methods for detecting amyloid fibrils, studying the effect of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid on amyloid formation, and exploring the use of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid in clinical applications. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid could also be used in combination with other fluorescent dyes to study protein aggregation and amyloid formation in more detail.
Métodos De Síntesis
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can be synthesized by reacting 2-ethyl-4-methylthioxanthone with diethylaminoethylamine and then reacting the resulting compound with 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid. The reaction yields 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid as a yellow powder that is highly water-soluble.
Aplicaciones Científicas De Investigación
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has been widely used in scientific research to study protein aggregation and amyloid formation. It is commonly used to detect amyloid fibrils in vitro and in vivo. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can also be used to monitor the kinetics of amyloid formation and to study the effect of various factors on amyloid formation, such as pH, temperature, and the presence of other molecules.
Propiedades
Número CAS |
16170-88-0 |
|---|---|
Nombre del producto |
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid |
Fórmula molecular |
C30H38N2O5S2 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C20H24N2OS.C10H14O4S/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h6-11,21H,4-5,12-13H2,1-3H3;4-6,11H,1-3H3,(H,12,13,14) |
Clave InChI |
RSTDJYGDTNRVHD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
SMILES canónico |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Otros números CAS |
16170-88-0 |
Sinónimos |
1-(2-diethylaminoethylamino)-4-methyl-thioxanthen-9-one, 4-hydroxy-2-m ethyl-5-propan-2-yl-benzenesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




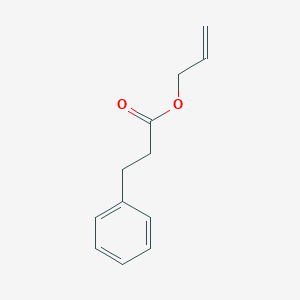

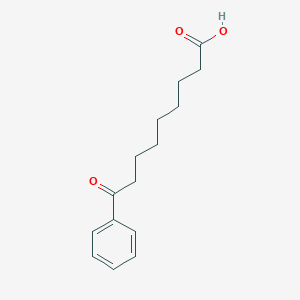

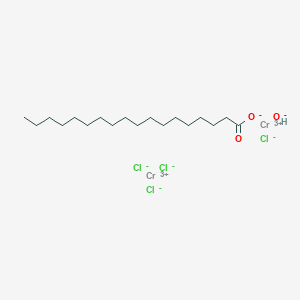
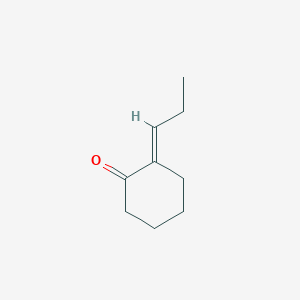

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
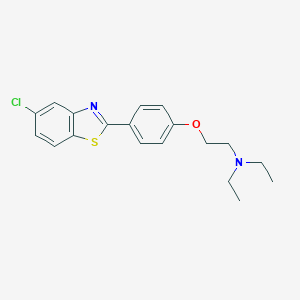
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
